[2-(2-Mesitylvinyl)phenyl]methanol
Description
[2-(2-Mesitylvinyl)phenyl]methanol is a benzyl alcohol derivative featuring a mesitylvinyl substituent at the ortho position of the phenyl ring. This compound is hypothesized to exhibit unique physicochemical properties, such as altered solubility, reactivity, and intermolecular interactions, compared to simpler benzyl alcohol analogs.
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3g/mol |
IUPAC Name |
[2-[(E)-2-(2,4,6-trimethylphenyl)ethenyl]phenyl]methanol |
InChI |
InChI=1S/C18H20O/c1-13-10-14(2)18(15(3)11-13)9-8-16-6-4-5-7-17(16)12-19/h4-11,19H,12H2,1-3H3/b9-8+ |
InChI Key |
VVHMRICEZZHQDU-CMDGGOBGSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C=CC2=CC=CC=C2CO)C |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C2=CC=CC=C2CO)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC2=CC=CC=C2CO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Key Observations :
- Steric Effects: The mesitylvinyl group in the target compound introduces greater steric hindrance than methoxymethyl or methylphenoxy substituents. This likely reduces solubility in polar solvents and increases melting points due to hindered molecular packing .
- Electronic Effects: The mesityl group’s electron-donating methyl groups may stabilize the benzyl alcohol’s hydroxyl proton, slightly reducing its acidity compared to electron-withdrawing substituents.
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Key Findings :
- The target compound’s bulky mesitylvinyl group likely reduces aqueous solubility compared to methoxymethyl analogs () but enhances compatibility with nonpolar solvents .
- Hydrogen-bonding capacity of the -OH group may resemble the methanol solvate in , where O–H∙∙∙Cl interactions stabilize crystal structures .
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